Superior GC-C Agonist Potency: Linaclotide vs. Plecanatide in T84 Cell Assays
In a direct comparison of in vitro potency using the same T84 cell assay system, Linaclotide demonstrates a nearly two-fold higher potency as a GC-C agonist compared to plecanatide. The concentration required to produce half-maximal stimulation of intracellular cGMP accumulation (EC50) is 99 nM for linaclotide [1], compared to a reported EC50 of 190 nM for plecanatide [2].
| Evidence Dimension | GC-C Agonist Potency (EC50 for cGMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 99 nM (± 17.5 nM) |
| Comparator Or Baseline | Plecanatide; EC50 = 190 nM |
| Quantified Difference | Linaclotide is 1.92-fold more potent (lower EC50) than plecanatide in this assay. |
| Conditions | In vitro T84 human colonic carcinoma cell line assay, measuring intracellular cGMP accumulation. |
Why This Matters
Higher target potency may translate to a lower effective therapeutic dose, which is a key differentiator for preclinical research, formulation development, and cost modeling.
- [1] Bryant AP, et al. Linaclotide is a potent and selective guanylate cyclase C agonist that elicits pharmacological effects locally in the gastrointestinal tract. Life Sci. 2010 May 8;86(19-20):760-5. View Source
- [2] Plecanatide Acetate (Product Information). Adooq Bioscience. Data on file. View Source
